3-(4-Acetylphenyl)-1,3-oxazinan-2-one is a heterocyclic compound belonging to the oxazinanone family. This compound features an oxazine ring with a carbonyl group and an acetylphenyl substituent, which contributes to its unique chemical properties and biological activity. Its structure allows for various applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its potential bioactive properties.
The compound can be synthesized through various chemical reactions involving starting materials that include phenolic derivatives and acetic anhydride or acetyl chloride. The synthesis methods are crucial for obtaining this compound in sufficient purity and yield for further studies.
3-(4-Acetylphenyl)-1,3-oxazinan-2-one is classified as a heterocyclic compound due to the presence of nitrogen and oxygen atoms within its ring structure. It is also categorized as an oxazinanone, which is a subclass of oxazines characterized by a carbonyl group adjacent to the nitrogen atom in the ring.
The synthesis of 3-(4-Acetylphenyl)-1,3-oxazinan-2-one can be accomplished using several methods:
The molecular formula for 3-(4-Acetylphenyl)-1,3-oxazinan-2-one is . The structure features:
The compound's molecular weight is approximately 189.21 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm its structure:
3-(4-Acetylphenyl)-1,3-oxazinan-2-one can participate in various chemical reactions:
Reactions are typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to assess purity and yield.
The mechanism of action for 3-(4-Acetylphenyl)-1,3-oxazinan-2-one largely depends on its interactions with biological targets. The presence of the carbonyl group suggests potential reactivity with nucleophiles in biological systems, enabling it to participate in enzyme inhibition or modulation pathways.
Relevant analytical data includes:
3-(4-Acetylphenyl)-1,3-oxazinan-2-one has several scientific uses:
This compound exemplifies the versatility of heterocyclic compounds in medicinal applications, providing a foundation for further research into its biological activities and potential therapeutic uses.
The 1,3-oxazinan-2-one heterocyclic scaffold emerged as a pharmacologically significant framework following pioneering work on structurally related oxazolidinone antibiotics (e.g., linezolid) and tubulin-targeting agents. While oxazolidinones (five-membered rings) were extensively explored for antibacterial applications since the early 2000s [3], their six-membered counterparts—1,3-oxazinan-2-ones—gained attention later for their enhanced conformational stability and improved metabolic resistance. This ring system first appeared in natural products like maytansine, a potent microtubule-targeting agent featuring a 1,3-oxazinan-2-one moiety [1]. Medicinal chemists recognized the potential of this core as a rigid bioactive platform, leading to systematic synthetic efforts to incorporate diverse substituents. The development of microwave-assisted synthetic routes—such as the condensation of β-naphthol, urea, and benzaldehydes under irradiation—enabled efficient access to complex derivatives like oxazinonaphthalene-3-ones [1]. This historical trajectory underscores the scaffold's transition from a structural curiosity to a validated pharmacophore in targeted drug design, particularly for anticancer and anti-inflammatory applications.
The 1,3-oxazinan-2-one core serves as a privileged structural motif conferring distinct biophysical and pharmacological properties to drug candidates. Its significance stems from multiple factors:
Conformational Restriction & Tubulin Inhibition: The saturated six-membered ring imposes conformational constraints that enhance binding to biological targets like tubulin. Compounds featuring this core, such as oxazinonaphthalene-3-one derivatives (e.g., 5g), inhibit tubulin polymerization by binding at the colchicine site. This interaction triggers G2/M cell cycle arrest in cancer cells (e.g., A2780 ovarian carcinoma), with IC₅₀ values reaching 4.47 μM. The ring’s rigidity positions trimethoxyphenyl or acetylphenyl substituents optimally for hydrophobic interactions within the tubulin binding pocket [1].
Hydrogen Bonding Capacity: The ring’s carbonyl and nitrogen atoms act as hydrogen bond acceptors and donors, respectively. This facilitates interactions with residues in enzymatic targets. For instance, benzo[b]furo[3,2-d][1,3]oxazine derivatives leverage these interactions to exhibit anti-osteoclastic bone resorption activity comparable to 17β-estradiol [6].
Metabolic Stability Enhancement: Compared to acyclic analogs, the oxazinanone ring reduces susceptibility to oxidative metabolism. This is critical for maintaining bioavailability in in vivo settings, as demonstrated by PI3Kβ inhibitors where chromone cores were replaced with 4H-benzo[e][1,3]oxazin-4-ones to improve solubility and pharmacokinetics [8].
Table 1: Biological Activities of Selected 1,3-Oxazinan-2-one Derivatives
Compound Class | Biological Activity | Potency (IC₅₀/EC₅₀) | Target/Mechanism | Key Structural Feature |
---|---|---|---|---|
Oxazinonaphthalene-3-ones (e.g., 5g) | Antiproliferative (A2780 cells) | 4.47 μM | Tubulin polymerization inhibition | Trimethoxyphenyl substituent |
Benzo[b]furo[3,2-d]oxazines | Anti-osteoclastic bone resorption | Comparable to 17β-estradiol | cysLT1 receptor antagonism | Exo-formylmethylene group |
4H-Benzo[e][1,3]oxazin-4-ones | PI3Kβ inhibition | Low nanomolar range | PI3Kβ ATP-binding site | Morpholino substitution at C-2 |
Benzo[f]quinoline-oxazinones | Antioxidant activity | High DPPH scavenging | ROS scavenging | Benzimidazole fusion |
The 4-acetylphenyl group (–C₆H₄–COCH₃) attached to the 1,3-oxazinan-2-one core at N-3 is a multifunctional pharmacophoric element critically enhancing target engagement and drug-like properties. Its strategic incorporation addresses several drug design challenges:
Hydrogen-Bonding and Dipole Interactions: The acetyl carbonyl forms key hydrogen bonds with residues like CYS 366 and ASN 411 in HCV NS5B polymerase, as demonstrated in molecular docking studies of benzoquinoline-benzoxazinone hybrids [5]. This interaction is indispensable for high-affinity binding. The ketone’s dipole moment also enhances polar complementarity with enzymatic pockets, improving selectivity over off-targets.
Steric and Electronic Optimization: The acetyl group’s position para to the linkage provides optimal alignment within hydrophobic pockets of targets like PI3Kβ. Modifications here directly impact potency, as evidenced by SAR studies of TGX-221 analogues. Derivatives with 4-acetylphenyl pendants showed superior affinity compared to ortho- or meta-substituted analogs due to reduced steric hindrance and optimal electron-withdrawing effects [8].
Versatility as a Synthetic Handle: The acetyl moiety serves as a chemically modifiable anchor for further derivatization. It undergoes reactions like:
Table 2: Impact of 4-Acetylphenyl Substitution on Pharmacological Profiles
Compound Type | Biological Target | Effect of 4-Acetylphenyl Group | Key SAR Insight |
---|---|---|---|
Benzoquinoline-oxazinones | HCV NS5B Polymerase | Forms H-bonds with CYS 366/ASN 411; enhances binding energy | Removal reduces docking score by >30% |
TGX-221 Analogues (PI3Kβ) | PI3Kβ ATP-binding site | Occupies selectivity pocket; improves lipophilic efficiency | Replacement with carboxamide maintains potency |
Benzo[b]furooxazines | cysLT1 Receptor | Stabilizes propeller conformation via hydrophobic contact | Acetyl > carboxyethyl for anti-osteoclastic activity |
The 4-acetylphenyl substituent thus acts as a molecular keystone, enabling precise optimization of both potency and pharmacokinetic parameters in next-generation therapeutics.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1